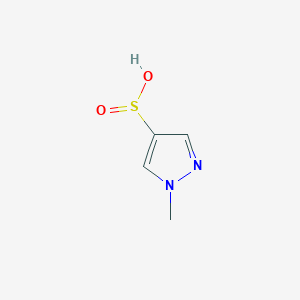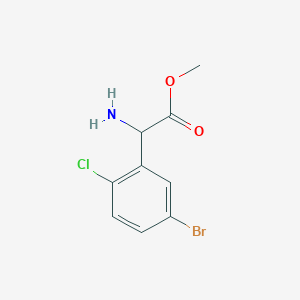![molecular formula C9H12N4 B13116645 1,2,5,6-Tetramethyl-1H-imidazo[4,5-B]pyrazine CAS No. 61982-44-3](/img/structure/B13116645.png)
1,2,5,6-Tetramethyl-1H-imidazo[4,5-B]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5,6-Tetramethyl-1H-imidazo[4,5-B]pyrazine is a heterocyclic compound that features a fused imidazole and pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6-Tetramethyl-1H-imidazo[4,5-B]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1,2,5,6-Tetramethyl-1H-imidazo[4,5-B]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,2,5,6-Tetramethyl-1H-imidazo[4,5-B]pyrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1,2,5,6-Tetramethyl-1H-imidazo[4,5-B]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetramethyl-1H-imidazole: Similar in structure but differs in the position of methyl groups.
5,6-Dichloro-1H-imidazo[4,5-B]pyrazine: Contains chlorine atoms instead of methyl groups.
Uniqueness
1,2,5,6-Tetramethyl-1H-imidazo[4,5-B]pyrazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61982-44-3 |
|---|---|
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
2,3,5,6-tetramethylimidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C9H12N4/c1-5-6(2)11-9-8(10-5)12-7(3)13(9)4/h1-4H3 |
InChI Key |
JQIIWYGZSPYYOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)N=C(N2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Ethyl-3-(1,4,5,6-tetrahydropyrazin-2-yl)-1,6-dihydropyrrolo[2,3-c]pyrazole](/img/structure/B13116569.png)

![2-{2-[2-(2-{2-[2-(2-Ethoxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol](/img/structure/B13116598.png)





![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclohexanamine](/img/structure/B13116626.png)



